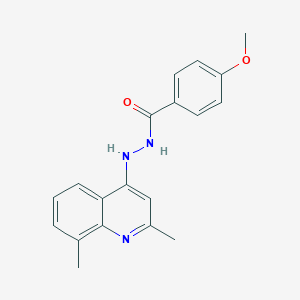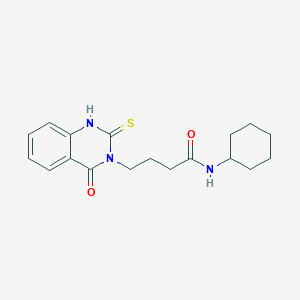
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as EMID-17, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell growth. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been reported to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed by various analytical techniques. It has also been shown to have potent biological activity, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of new drugs based on this compound. It has been shown to have potent anti-cancer activity, and further research could lead to the development of new cancer therapies. Another area of interest is the study of this compound's mechanism of action. Understanding how this compound works at the molecular level could provide insights into cellular processes and lead to the development of new drugs. Finally, the study of this compound's effects on the brain and cognitive function could lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-methylisophthalic acid with ethyl 2-aminobenzoate in the presence of trifluoroacetic acid. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory and anti-oxidant properties. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with interesting properties.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-15-7-5-4-6-14(15)19-16(21)11-8-9-12-13(10-11)18(23)20(2)17(12)22/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWNTPBDIHRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)


